![molecular formula C21H21N3O3 B3728010 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B3728010.png)
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol
描述
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2003 and has since been extensively studied for its potential therapeutic applications.
科学研究应用
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and sleep disorders. It has also been studied for its potential role in regulating circadian rhythms and as a potential treatment for obesity.
作用机制
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol acts as a selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is widely distributed throughout the central nervous system and is involved in a variety of physiological processes such as learning and memory, circadian rhythms, and the regulation of mood and behavior. By blocking the 5-HT7 receptor, 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol can modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to regulate the expression of various genes involved in circadian rhythms and mood regulation. In animal studies, 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol has been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One of the main advantages of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol is its selectivity for the 5-HT7 receptor, which allows for more precise targeting of this receptor compared to other non-selective antagonists. However, one limitation of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol is its relatively low potency, which may require higher doses for therapeutic effects.
未来方向
There are several potential future directions for research on 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol. One area of interest is its potential role in regulating circadian rhythms and sleep disorders. Another area of interest is its potential as a treatment for obesity, as studies have shown that the 5-HT7 receptor is involved in the regulation of energy balance. Additionally, further research is needed to fully understand the mechanism of action of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol and its potential therapeutic applications in various neurological and psychiatric disorders.
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-18-8-6-17(7-9-18)20-14-19(22-27-20)21(26)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14,25H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFMKSQOXULRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Benzylpiperazine-1-carbonyl)-1,2-oxazol-5-YL]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。